Cas no 2228320-51-0 (2-amino-1-(3-bromo-2-methylphenyl)propan-1-one)

2-アミノ-1-(3-ブロモ-2-メチルフェニル)プロパン-1-オンは、臭素とメチル基を有する芳香環を特徴とする有機化合物です。化学式C10H12BrNOで表され、分子量は242.11 g/molです。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての潜在的な応用が期待されます。特に、ブロモ基の反応性を活かしたパラジウムカップリング反応や、アミノ基を利用した誘導体合成に適しています。結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業的生産まで幅広い用途に対応可能です。

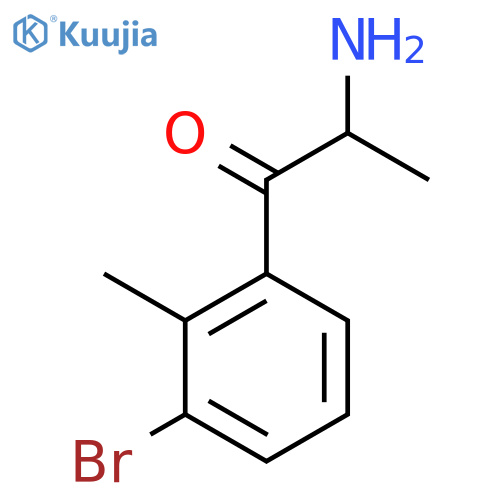

2228320-51-0 structure

商品名:2-amino-1-(3-bromo-2-methylphenyl)propan-1-one

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one

- 2228320-51-0

- EN300-1907134

-

- インチ: 1S/C10H12BrNO/c1-6-8(10(13)7(2)12)4-3-5-9(6)11/h3-5,7H,12H2,1-2H3

- InChIKey: PGYQAKMGRHQSBM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C)C(C(C)N)=O

計算された属性

- せいみつぶんしりょう: 241.01023g/mol

- どういたいしつりょう: 241.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.1Ų

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907134-1.0g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1907134-0.05g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1907134-0.5g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1907134-1g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1907134-0.1g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1907134-2.5g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1907134-5.0g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1907134-5g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1907134-10.0g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1907134-0.25g |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |

2228320-51-0 | 0.25g |

$642.0 | 2023-09-18 |

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

2228320-51-0 (2-amino-1-(3-bromo-2-methylphenyl)propan-1-one) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬